molecular formula C14H12N2O2 B4558835 Biphenyl-3,4-dicarboxamide

Biphenyl-3,4-dicarboxamide

Cat. No.: B4558835
M. Wt: 240.26 g/mol
InChI Key: YCQHAWRVYUMENW-UHFFFAOYSA-N
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Description

Biphenyl-3,4-dicarboxamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The biphenyl core is a recognized privileged structure in drug discovery, known for its ability to interact with diverse biological targets and impart favorable pharmacological properties to potential therapeutic compounds . This specific dicarboxamide-functionalized biphenyl serves as a key building block for the development of novel bioactive molecules. Researchers utilize this compound primarily in the design and synthesis of potential enzyme inhibitors. Related biphenyl carboxamide derivatives have been extensively explored as antagonists for ion channels like TRPV1, a target for neuropathic pain management . Furthermore, structural analogues, where the biphenyl core is coupled with specific amide functions, have demonstrated potent inhibitory activity against critical therapeutic targets such as Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone implicated in cancer, and its inhibition can lead to the degradation of oncogenic client proteins. The flexibility of the biphenyl system allows it to adopt different conformations, enabling optimal interactions within enzyme binding pockets . The dicarboxamide moiety provides additional sites for hydrogen bonding and molecular recognition, which is crucial for enhancing binding affinity and selectivity in probe or drug design. This compound is offered For Research Use Only. It is intended for use by qualified researchers in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbenzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-13(17)11-7-6-10(8-12(11)14(16)18)9-4-2-1-3-5-9/h1-8H,(H2,15,17)(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQHAWRVYUMENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Biphenyl 3,4 Dicarboxamide and Its Precursors

Strategies for Biphenyl (B1667301) Dicarboxylic Acid Synthesis

The creation of the biphenyl dicarboxylic acid scaffold is a critical first step. Various synthetic routes have been developed to produce these foundational structures, often tailored for applications in materials science, such as the formation of metal-organic frameworks (MOFs).

Hydrothermal and solvothermal methods are widely employed for the synthesis of coordination polymers and metal-organic frameworks (MOFs) using biphenyl dicarboxylic acids as organic linkers. acs.orgnih.gov These techniques involve reacting the organic linker with metal salts in a sealed vessel under elevated temperature and pressure. While these methods primarily focus on the assembly of supramolecular structures, the conditions employed underscore the stability of the biphenyl dicarboxylic acid linkers. acs.org For instance, the synthesis of nickel-based MOFs has been achieved via a one-step hydrothermal process using 4,4′-biphenyl dicarboxylic acid (BPDC) and nickel nitrate (B79036) hexahydrate in a DMF solvent at temperatures ranging from 120 °C to 210 °C. mdpi.comresearchgate.net Similarly, various metal-organic architectures have been assembled hydrothermally by reacting dihydroxy-functionalized biphenyl dicarboxylic acids with metal chlorides at 160 °C for 72 hours. acs.orgnih.gov

The choice of solvent and temperature is crucial in these methods, as it can influence the resulting product's morphology and properties. A study on the synthesis of 4,4′-dihydroxy-[1,1′-biphenyl]-3,3′-dicarboxylic acid (H₄dobpdc) demonstrated that using an amide-based solvent like DMF improves the solubility of the reactants and prevents the product from solidifying, which can hinder the reaction. google.com

Table 1: Example Hydrothermal/Solvothermal Conditions for Biphenyl Dicarboxylic Acid-based MOF Synthesis

Metal Salt Biphenyl Dicarboxylic Acid Ligand Solvent Temperature Product Type Reference
Nickel Nitrate Hexahydrate 4,4′-Biphenyl dicarboxylic acid (BPDC) DMF 180 °C Ni-BPDC-MOF mdpi.com
Metal(II) Chlorides (Co, Mn, Zn, etc.) 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid Water 160 °C Coordination Polymer acs.orgnih.gov
Copper(II) Nitrate 4′-(pyridin-4-yl)-[1,1′-biphenyl]-3,5-dicarboxylic acid DMF/Water Not Specified Cu-based MOF rsc.org

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing the C-C bond that forms the biphenyl core. rsc.orgnih.gov

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex. rsc.org This reaction is noted for its mild conditions and tolerance of a wide range of functional groups, including carboxylic acids. gre.ac.ukscirp.org Isomeric biphenyldicarboxylic acids have been successfully prepared by coupling halobenzoic acids with aryl boronic acids using a palladium catalyst and a phase transfer catalyst. scirp.org For example, the synthesis of biphenyl-4-carboxylic acid has been achieved with a 92% yield by reacting p-chlorobenzoic acid with sodium tetraphenylborate (B1193919) in the presence of a PdCl₂ catalyst. rsc.org

The Ullmann reaction is a classic method that typically involves the copper-catalyzed coupling of two aryl halide molecules. nih.govnih.gov While traditionally requiring harsh conditions like high temperatures, modern protocols have been developed that proceed under milder conditions. nih.govorganic-chemistry.org This reaction has been applied to synthesize biphenyl derivatives, though it can be limited by functional group tolerance. nih.govgoogle.com A method for preparing 4,4'-biphenyl dicarboxylic acid involves a one-step reductive coupling of p-chlorobenzoic acid promoted by samarium metal and catalyzed by a copper salt in an ionic liquid. google.com

Other significant palladium-catalyzed cross-coupling reactions include the Negishi coupling (organozinc and aryl halide) and the Kumada coupling (Grignard reagent and aryl halide), which also provide effective pathways to biphenyl scaffolds. rsc.org These reactions, along with the Stille and Hiyama couplings, represent a comprehensive toolkit for synthetic chemists to create substituted biphenyls. rsc.org

Table 2: Comparison of Key Metal-Catalyzed Coupling Reactions for Biphenyl Synthesis

Reaction Name Typical Catalyst Reactant 1 Reactant 2 Key Advantages Reference
Suzuki-Miyaura Palladium (e.g., Pd(PPh₃)₄, PdCl₂) Aryl Halide Arylboronic Acid/Ester High functional group tolerance, mild conditions rsc.orgscirp.orgrsc.org
Ullmann Copper Aryl Halide Aryl Halide Good for symmetrical biphenyls, uses cheaper catalyst nih.govnih.govorganic-chemistry.org
Negishi Palladium or Nickel Aryl Halide Organozinc Compound High reactivity and selectivity rsc.orgnih.gov

| Kumada | Palladium or Nickel | Aryl Halide | Grignard Reagent (Organomagnesium) | High reactivity, useful for less reactive halides | rsc.orgnih.gov |

The synthesis of specifically substituted biphenyl dicarboxylic acids often requires multi-step pathways. A direct route to biphenyl-3,4-dicarboxylic acid involves the liquid-phase oxidation of 3,4-dimethylbiphenyl (B1359905). osti.gov This process uses oxygen in the presence of a cobalt bromide catalyst in an acetic acid solvent, where the methyl group at the para position is oxidized first, ultimately leading to the dicarboxylic acid. osti.gov

More complex functionalized biphenyls are often constructed by synthesizing substituted precursors before the coupling reaction. For instance, the synthesis of 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid involves forming the biphenyl core via a Suzuki-Miyaura coupling, followed by fluorination and hydrolysis steps. Similarly, the synthesis of 4,4′-dihydroxy-[1,1′-biphenyl]-3,3′-dicarboxylic acid can be achieved via a solvothermal reaction starting from 4,4'-Biphenol. google.com These multi-step approaches allow for precise control over the placement of functional groups on the biphenyl scaffold.

Conversion Pathways from Carboxylic Acids to Dicarboxamide Functionalities

The transformation of the dicarboxylic acid groups into dicarboxamide functionalities is a standard procedure in organic synthesis. This conversion typically proceeds through a two-step sequence. First, the carboxylic acid is "activated" to make it more reactive. A common method is to convert the dicarboxylic acid into the corresponding diacyl chloride. This is often achieved by reacting the dicarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), sometimes with a catalytic amount of DMF. google.com

In the second step, the highly reactive diacyl chloride is treated with an amine source. For the synthesis of the primary dicarboxamide, Biphenyl-3,4-dicarboxamide, the diacyl chloride would be reacted with an excess of ammonia (B1221849) (NH₃). The reaction provides the desired dicarboxamide and ammonium (B1175870) chloride as a byproduct. The use of substituted amines in this step would lead to N-substituted dicarboxamides.

Derivatization and Functionalization Strategies for this compound Scaffolds

The functionalization of the this compound scaffold is most strategically accomplished by introducing the desired substituents onto the precursors before the formation of the final amide. This approach avoids potential side reactions with the amide groups and allows for greater synthetic flexibility.

The properties of this compound can be tuned by introducing various substituents onto the biphenyl rings. This is achieved by using appropriately functionalized starting materials in the synthetic routes described in section 2.1.

For example, in a Suzuki-Miyaura coupling, one could use a substituted halobenzoic acid or a substituted phenylboronic acid to generate a biphenyl dicarboxylic acid with substituents at specific positions. gre.ac.ukacs.org A library of biphenyls can be created by varying the coupling partners, allowing for the introduction of nitro groups, alkyl groups, or additional halogens. gre.ac.uk These functionalized dicarboxylic acids can then be converted to their corresponding dicarboxamides, embedding the desired electronic or steric properties into the final molecule. This strategy is fundamental in medicinal chemistry and materials science for creating libraries of compounds with tailored activities and characteristics. rsc.orgresearchgate.net

Information on "this compound" Not Available in Scientific Literature

An extensive search of scientific databases and chemical repositories has found no specific published research data for the chemical compound "this compound." Consequently, an article detailing its structural and chemical properties as per the requested outline cannot be generated.

The search for experimental data, including single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, and mass spectrometry, yielded no results for this specific molecule. Similarly, no theoretical or computational chemistry studies focused on this compound could be located.

Available scientific literature and databases contain information on various isomers and related derivatives, such as:

Biphenyl-4,4'-dicarboxamide

Biphenyl-3,4'-dicarboxylic acid

Biphenyl-3,3'-dicarboxylic acid

Other substituted biphenyl systems

However, providing information on these related but distinct compounds would not adhere to the specific focus on "this compound." The structural differences between these isomers, particularly the positions of the carboxamide groups, lead to significant variations in their chemical and physical properties, including molecular conformation, crystal packing, and spectroscopic signatures. Therefore, data from these analogues cannot be used to accurately describe this compound.

Without primary scientific sources detailing its synthesis and characterization, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Should research on "this compound" be published in the future, a detailed article could then be compiled.

Advanced Structural Elucidation and Conformational Analysis of Biphenyl 3,4 Dicarboxamide Systems

Theoretical and Computational Chemistry for Structural Insights

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the molecular geometry and electronic properties of organic molecules, including biphenyl (B1667301) derivatives. tandfonline.com This quantum mechanical modeling approach calculates the electronic structure of a molecule to determine its energy and other properties. tandfonline.com For biphenyl systems, DFT is particularly useful for predicting the ground-state geometry, torsional barriers between the phenyl rings, and the distribution of electron density.

Subsequent calculations can provide insights into the electronic structure through analyses such as Natural Bond Orbital (NBO), Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) analysis. tandfonline.com NBO analysis helps in understanding molecular stability and bond strength. tandfonline.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Furthermore, the Molecular Electrostatic Potential (MESP) surface can be calculated to identify regions that are rich or poor in electrons, which is crucial for predicting intermolecular interactions. tandfonline.com

Table 1: Illustrative DFT-Calculated Properties for a Substituted Biphenyl System (Note: This data is illustrative for a generic substituted biphenyl and not specific to Biphenyl-3,4-dicarboxamide, for which specific published data is not available.)

PropertyCalculated ValueSignificance
Ground State Energy -X HartreesRepresents the total electronic energy at the optimized geometry.
Dihedral Angle (C-C-C-C) 38.5°Defines the twist between the two phenyl rings.
HOMO Energy -6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.4 eVIndicates chemical stability and reactivity.
Dipole Moment 2.1 DebyeMeasures the overall polarity of the molecule.

DFT calculations have also been successfully used to investigate the self-assembly of molecules like 4,4'-biphenyl dicarboxylic acid on surfaces, providing detailed characterization of the molecular phases. acs.orgresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Dynamics

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational dynamics of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape over time. usc.edu

For a flexible molecule like this compound, MD simulations are essential for exploring the potential energy surface and understanding its conformational landscape. The primary motion of interest in biphenyl systems is the torsion around the central carbon-carbon single bond. MD simulations can reveal the frequency and barriers of this rotation, as well as the populations of different conformational states (e.g., syn- and anti-periplanar arrangements of the carboxamide groups).

Studies on complex systems containing biphenyl moieties, such as liquid crystal polymers, have used MD to understand the driving forces behind chirality transfer and molecular arrangement, highlighting the role of intermolecular forces like hydrogen bonding and π-π stacking. mdpi.com In an MD simulation of this compound, one would be particularly interested in the intramolecular hydrogen bonding possibilities between the amide groups and how these interactions influence the conformational preferences and dynamics. The simulations can be performed in various environments, such as in a vacuum to study intrinsic properties or in a solvent to understand its behavior in solution.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Biphenyl Derivative (Note: This data is illustrative and not specific to this compound.)

ParameterDescriptionTypical Finding
Torsional Angle Distribution The probability distribution of the dihedral angle between the phenyl rings.Bimodal distribution with peaks at ~40° and ~140°, indicating two major stable conformational families.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a reference atom.Can reveal solvent structuring around the amide groups.
Hydrogen Bond Analysis The number and lifetime of intramolecular and intermolecular hydrogen bonds.Shows transient intramolecular H-bonds stabilizing near-planar conformations.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed conformations over time.A stable RMSD indicates that the system has reached equilibrium.

Force Field Development and Application for Biphenyl Dicarboxamide Derivatives

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field—a set of parameters and mathematical functions that describe the potential energy of the system. usc.eduethz.ch While general-purpose force fields like the CHARMM General Force Field (CGenFF) nih.gov and the General AMBER Force Field (GAFF) researchgate.net exist for drug-like molecules, specific parameters may be required for novel or complex scaffolds like biphenyl dicarboxamide derivatives to achieve high accuracy. uq.edu.au

The development of a force field for a new molecule involves several steps. First, the bonded parameters (bond lengths, angles, and dihedrals) and non-bonded parameters (van der Waals interactions and partial atomic charges) are determined. ethz.ch Partial charges are often derived from quantum mechanics calculations (e.g., using DFT) to accurately represent the electrostatic potential. The torsional parameters (dihedrals) are particularly critical for biphenyl systems and are often parameterized by fitting to a high-level quantum mechanical torsional energy profile. researchgate.net

Once a set of parameters is developed, it must be validated. This is typically done by running MD simulations and comparing the calculated results against experimental data or high-level quantum calculations. uq.edu.au Properties used for validation can include densities, heats of vaporization for pure liquids, or free energies of solvation.

For biphenyl dicarboxamide derivatives, a well-parameterized force field would enable accurate simulations of their interactions with biological targets, such as enzymes or receptors, which is a critical component of computer-aided drug design. nih.gov The development process ensures that the conformational behavior, particularly the critical phenyl-phenyl torsion, is correctly reproduced in large-scale simulations that are inaccessible to quantum mechanical methods. nih.gov

Supramolecular Chemistry and Self Assembly of Biphenyl 3,4 Dicarboxamide Systems

Principles of Self-Assembly Driven by Amide Hydrogen Bonding

The self-assembly of biphenyl (B1667301) dicarboxamide and related dicarboxylic acid systems is primarily governed by a combination of strong, directional hydrogen bonds and weaker, non-directional van der Waals forces, including π-π stacking. In dicarboxylic acids like BDA, the carboxyl groups form robust and predictable hydrogen-bonded synthons, which are patterns of intermolecular interactions. researchgate.net These interactions are highly directional and are a principal driving force in the formation of ordered supramolecular structures.

For dicarboxamides, the analogous N-H···O hydrogen bonds between amide groups are the key drivers of self-assembly. These interactions lead to the formation of one-dimensional polymeric chains or ribbon-like architectures. irb.hr The process is a classic example of self-recognition, where molecules selectively interact with each other to form a more stable, aggregated state.

In addition to hydrogen bonding, the aromatic biphenyl core contributes significantly to the stability of the assemblies through π-π stacking. chinesechemsoc.org The flexible nature of the bond connecting the two phenyl rings in the biphenyl unit allows for a rotational packing, which facilitates this stacking and helps to stabilize the resulting helical or layered aggregates. chinesechemsoc.org The interplay between the highly directional hydrogen bonds and the less directional π-π stacking interactions dictates the final morphology and dimensionality of the supramolecular structure. chinesechemsoc.org

Design and Formation of One-, Two-, and Three-Dimensional Supramolecular Architectures

The predictable nature of hydrogen bonding in biphenyl dicarboxamide and dicarboxylic acid systems allows for the rational design of supramolecular architectures across multiple dimensions.

One-Dimensional (1D) Architectures: The most fundamental structures formed are one-dimensional chains. Intermolecular hydrogen bonds connect individual molecules end-to-end, often forming linear or zigzag chains. nih.gov In some systems, these chains can take the form of infinite, alternating sub-loop chains or helical structures. acs.orgnih.gov The specific conformation, whether it be a simple chain or a more complex helix, is often influenced by the presence of ancillary ligands or the inherent twist of the biphenyl core. chinesechemsoc.orgacs.org

Two-Dimensional (2D) Architectures: 1D chains can further self-assemble into two-dimensional sheets or networks. This dimensional extension is typically achieved through weaker C-H···O hydrogen bonds or other van der Waals forces that link adjacent parallel chains. nih.gov On surfaces, BDA and its derivatives readily form highly ordered 2D networks. acs.orgruben-group.de These surface-supported structures can exhibit complex tiling patterns, where the molecular building blocks arrange into well-defined, repeating units. researchgate.net The geometry of the underlying substrate can steer the orientation of the network. acs.orgruben-group.de

Three-Dimensional (3D) Architectures: 3D frameworks can be constructed by the stacking of 2D sheets. These layers are held together by forces such as aromatic π-π interactions. rawdatalibrary.net This can result in complex 3D structures, sometimes featuring microporosity. rawdatalibrary.net In many cases, the introduction of metal ions leads to the formation of robust 3D metal-organic frameworks (MOFs). nih.govacs.org In these structures, the biphenyl dicarboxylate molecules act as linkers that connect metal centers, creating extended, often porous, crystalline networks with unique topologies. acs.org

DimensionalityPrimary Driving InteractionsResulting ArchitecturesKey Findings/Examples
One-Dimensional (1D)Amide/Carboxylic Acid Hydrogen BondingLinear Chains, Zigzag Chains, HelicesIntermolecular O-H···N or N-H···O interactions form zigzag chains. nih.gov Flexible biphenyl cores can induce helical stacking. chinesechemsoc.org
Two-Dimensional (2D)Hydrogen Bonding, π-π Stacking, Molecule-Substrate InteractionsSheets, Networks, Surface Tilings1D chains are linked by weaker C-H···O bonds to form sheets. nih.gov On surfaces like Cu(100), molecules form ordered networks steered by the substrate. acs.orgruben-group.de
Three-Dimensional (3D)π-π Stacking, Metal-Ligand CoordinationStacked Layers, Interpenetrated Networks, Metal-Organic Frameworks (MOFs)2D layers stack via π-π interactions to form 3D structures. rawdatalibrary.net Metal ions link biphenyl units to create robust and porous 3D MOFs. nih.govacs.org

Influence of Structural Modifications on Self-Assembly Morphology

The morphology of the resulting supramolecular assembly is highly sensitive to modifications in the molecular structure of the biphenyl building block.

The positioning of the functional amide or carboxylate groups on the biphenyl rings is also critical. The use of different N-donor ancillary ligands (chelating vs. bridging) with a biphenyl-3,4'-dicarboxylate linker can completely direct the self-assembly behavior, leading to structures ranging from 2D basketworks to 1D helical chains. acs.org Similarly, the choice of a specific biphenyl-dicarboxylate isomer can determine the dimensionality of the final coordination polymer, with some isomers forming 1D chains while others form 2D or 3D networks under similar conditions. nih.gov

The introduction of additional functional groups can further tune the assembly. For instance, adding hydroxyl groups to the biphenyl-dicarboxylate linker provides additional coordination sites, leading to a wide diversity of structural types from simple molecular dimers to complex 3D frameworks. nih.govacs.org

Host-Guest Chemistry and Inclusion Compound Formation

The self-assembled networks of biphenyl dicarboxylates can feature voids or cavities, enabling them to act as host structures for smaller guest molecules. This is a key concept in supramolecular host-guest chemistry. rsc.org These surface-confined host networks create shallow, single-molecule-thick "nanowells" where guest molecules can be adsorbed and immobilized. rsc.org The selection of a guest is often based on size and shape complementarity with the host's cavities. rsc.org

For example, porous 3D frameworks constructed from lanthanide metals and a biphenyl-disulfonyl-dicarboxylate ligand exhibit large channels that allow for the sorption of gas molecules like CO2 and C2H2. acs.org In a different manifestation of host-guest chemistry, biphenyl-dicarboxylic acid can co-crystallize with other molecules, acting as a host to form an inclusion complex where the guest molecule is trapped within the crystal lattice of the host. researchgate.net This process can even be used to catalyze reactions by pre-organizing the guest molecules within the host's structure. researchgate.net

Surface-Confined Supramolecular Assemblies and Thin Film Formation

The self-assembly of biphenyl-based dicarboxylic acids on solid surfaces is a key strategy for creating functional, nanostructured thin films with atomic precision. researchgate.net

The interaction of biphenyl dicarboxylic acids with surfaces is highly dependent on the substrate material, surface crystallography, temperature, and molecular coverage. arxiv.orgacs.org On reactive metal surfaces like copper or silver, the carboxylic acid groups often deprotonate upon adsorption, forming strong, ionic bonds between the carboxylate oxygen atoms and the metal substrate atoms. researchgate.netmetall-mater-eng.com This deprotonation is a key anchoring mechanism that stabilizes the assembly on the surface.

The orientation of the adsorbed molecules can also vary. At low temperatures or in multilayer films, molecules may adsorb in a planar geometry with the biphenyl rings lying parallel to the surface. acs.orgacs.org However, under different conditions, such as increased coverage or higher temperatures, a transformation to an upright orientation can occur. acs.org In this phase, the molecules anchor to the surface via one carboxylate group, leaving the other pointing away from the surface. acs.org The thickness of a substrate, such as a cobalt oxide thin film, can also influence the tendency for deprotonation and the resulting anchoring geometry. acs.orgacs.org

SubstrateAdsorption TemperatureCoverageObserved Anchoring Behavior
CoO(111) thin film150 KMonolayer & MultilayerIntact molecules adsorb in a planar geometry. acs.orgacs.org
CoO(111) thin film>360 KIncreasing from sub-monolayerInitially forms flat-lying dicarboxylates, transforms into upright-standing monocarboxylates with increasing coverage. acs.org
Ag(111)Room TemperatureMonolayerA mixture of partially and fully deprotonated phases appears. researchgate.net
Cu(100)Room TemperatureMonolayerForms a self-assembled structure of fully deprotonated molecules. researchgate.net

Self-assembled monolayers of biphenyl dicarboxylic acid on surfaces are not static and can undergo structural and chemical phase transformations. These transformations can be induced by external stimuli such as temperature or a low-energy electron beam. researchgate.net

A common observation is the transition from a kinetically trapped, less-ordered initial phase (often called the α-phase) to a more thermodynamically stable final phase (β-phase). acs.orgresearchgate.net For BDA on an Ag(001) surface, this transformation is driven by a thermally induced deprotonation of the carboxyl groups. researchgate.net The process exhibits a rich variety of phenomena, including the growth of more stable domains at the expense of less stable ones (Ostwald ripening) and burst nucleation of the new phase. acs.orgresearchgate.net

These transformations are mediated by a two-dimensional gas of mobile molecules (admolecules) on the surface, which facilitates the necessary mass transport between molecular islands. acs.orgresearchgate.net Understanding and controlling these phase transitions is crucial for fabricating well-defined and functional molecular layers for use in electronic and sensing devices. researchgate.netarxiv.org

Coordination Chemistry and Metal Organic Frameworks Mofs / Coordination Polymers Cps

Biphenyl-3,4-dicarboxamide as a Ligand in Coordination Systems

This compound is a semi-rigid ligand characterized by two amide functional groups positioned on adjacent rings of a biphenyl (B1667301) core. This structure presents several key features for its use as a ligand in coordination systems:

Coordination Sites: The primary coordination sites are the carbonyl oxygen atoms of the two amide groups. These oxygen atoms act as Lewis bases, donating electron pairs to metal centers. The amide nitrogen atoms are generally poor donors, especially when the N-H proton is present, but can be involved in coordination after deprotonation.

Geometric Constraints: Unlike the linear 4,4'-isomers, the 3,4'- and 3,4-substitution pattern imposes a distinct angular geometry on the ligand. This "bent" or non-linear shape can prevent simple, dense packing and encourage the formation of more complex, open, or helical structures. The rotational freedom around the C-C single bond of the biphenyl unit adds another layer of conformational flexibility. nih.govacs.org

The use of amide-based ligands instead of the more common carboxylates introduces different electronic and structural properties, providing a pathway to novel materials.

Rational Design Principles for MOF and CP Construction with Biphenyl-Dicarboxamide Linkers

The rational design of MOFs and CPs using biphenyl-dicarboxamide linkers is guided by principles of crystal engineering and supramolecular chemistry. The goal is to control the self-assembly process to achieve a desired network topology and, consequently, specific material properties. Key design considerations include:

Ligand Geometry: The choice of isomer is critical. Linear linkers like 4,4'-biphenyl derivatives tend to form predictable layered or interpenetrated structures. nih.govmdpi.com In contrast, the angled geometry of the 3,4-isomer is expected to produce more complex, non-interpenetrated, or topologically unique frameworks.

Metal Ion Coordination Sphere: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral for Zn(II), octahedral for Co(II)) are fundamental in determining the connectivity and dimensionality of the resulting network. nih.gov

Ancillary Ligands: The introduction of secondary ligands, often N-donor linkers like bipyridines or imidazoles, can act as "pillars" between layers or modify the coordination environment of the metal, leading to significant changes in the final architecture. nih.govtandfonline.com

Reaction Conditions: Factors such as solvent, temperature, pH, and metal-to-ligand ratio can influence the kinetics and thermodynamics of crystallization, allowing for the selective formation of different phases or polymorphs. For example, hydrothermal synthesis is a common method for preparing such coordination polymers. nih.govmdpi.comtandfonline.com

Hydrogen Bonding and π-π Stacking: The non-covalent interactions inherent to the biphenyl-dicarboxamide system, particularly N-H···O hydrogen bonds and π-π stacking between the aromatic rings, are crucial secondary forces that direct the assembly and packing of the coordination networks.

By carefully selecting these components and conditions, chemists can target specific structural outcomes, moving from simple 1D chains to complex 3D frameworks. nih.govacs.org

Coordination Modes and Geometries of Dicarboxamide Ligands with Metal Centers

The amide functional group is a versatile coordinating moiety. While less common than the carboxylate group in MOF chemistry, its coordination behavior is well-established. For a dicarboxamide ligand like this compound, several coordination modes are possible, primarily involving the carbonyl oxygen atoms.

Monodentate Coordination: The most common mode, where one amide's carbonyl oxygen coordinates to a single metal center.

Bidentate Bridging: The two amide groups can bridge two different metal centers, acting as a linker to extend the network. In substituted biphenyl-dicarboxamide systems, pyridyl groups on the amide nitrogen can also act as coordination sites, leading to bidentate bridging or monodentate terminal coordination modes. nih.govnih.gov

Chelating Coordination: It is rare for a single amide group to act as a bidentate chelate (using both O and N atoms). It is also sterically unlikely for the two amide groups of the biphenyl ligand to chelate the same metal center.

The geometry around the metal center is defined by the number of coordinated ligands and their spatial arrangement. In known structures involving biphenyl-dicarboxamide or related ligands, various geometries are observed. For example, a zinc(II) center in a mixed-ligand system with a N,N'-bis(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide ligand adopts a four-coordinate, approximately tetrahedral geometry. nih.gov In other frameworks using biphenyl-dicarboxylate linkers, metal centers can exhibit five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries, depending on the metal and the presence of other ligands like water or ancillary N-donors. nih.gov

Coordination ModeDescriptionExample SystemReference
Monodentate TerminalA pyridyl group on the amide ligand binds to a single metal center.Zn(II) with N,N'-bis(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide nih.gov
Bidentate BridgingTwo coordination sites on the ligand (e.g., two pyridyl groups) bridge two different metal centers.Zn(II) with N,N'-bis(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide nih.gov
μ₂-Bridging Bidentate (Carboxylate)A carboxylate group bridges two metal centers. This is a common mode for the analogous dicarboxylic acid ligands.Mn(II) with 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid nih.gov
μ₃-Bridging (Carboxylate)A carboxylate ligand coordinates to three different metal centers.Cd(II) with 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid nih.gov

Structural Diversity and Topology of MOFs/CPs Incorporating Biphenyl-Dicarboxamide Units

The combination of metal ions and biphenyl-based linkers gives rise to a remarkable diversity of structures, which can be classified by their dimensionality and network topology.

The final dimensionality of a coordination polymer is a direct consequence of the connectivity of its building blocks. The functionality of the ligand and the coordination number of the metal ion are the primary determinants.

1D Chains: If the metal centers act as 2-connecting nodes and the biphenyl-dicarboxamide ligands bridge them, simple 1D chains can form. Helical or zigzag chains are also common, especially with bent ligands. nih.govacs.org For instance, a Zn(II) complex with a substituted 4,4'-biphenyl-dicarboxamide and a dicarboxylate co-ligand forms a 1D tape structure. nih.gov

2D Layers: When metal ions can connect to more than two ligands, and the ligands bridge multiple metal centers, 2D layered structures can be assembled. These layers can be flat or undulating. A Zn(II) complex with biphenyl-3,4′-dicarboxylic acid and an N-donor ancillary ligand resulted in a novel 2D basketwork structure. acs.org Similarly, a Cd(II) complex with a substituted 4,4'-biphenyl-dicarboxamide formed a 4-connected 2D network. nih.gov

3D Frameworks: The cross-linking of 2D layers or the use of metal nodes with high connectivity can lead to the formation of extended 3D frameworks. These are often the most sought-after structures due to their potential for porosity. 3D frameworks have been readily synthesized using various biphenyl-dicarboxylate isomers in combination with different metal ions and ancillary ligands. nih.gov

The underlying connectivity of a MOF or CP can be simplified into a net, a practice known as topological analysis. This allows for the classification and comparison of complex structures. For example, networks based on biphenyl-dicarboxylate linkers have been identified with topologies such as pcu , dia , and sra . nih.govnih.gov

A common feature in MOFs built from long, bitopic linkers like biphenyl derivatives is interpenetration. This occurs when two or more independent networks grow through one another without being covalently bonded. While interpenetration can increase the stability of the framework, it often reduces the accessible pore volume.

Control of Interpenetration: The degree of interpenetration (from two-fold to multiple-fold) can sometimes be controlled by modifying reaction conditions or the choice of ligands. tandfonline.comnih.gov For example, two coordination polymers built with biphenyl-3,4′-dicarboxylate and an ancillary ligand exhibited a threefold interpenetrated (6⁵.8) architecture. tandfonline.com In another case, a cadmium complex with a substituted biphenyl-4,4'-dicarboxamide showed a threefold interpenetrating dia net. nih.gov The prevention of interpenetration is a key challenge in the design of highly porous materials.

Influence of Metal Ions and Ancillary Ligands on Framework Architecture

The final structure of a coordination polymer is not determined by the organic linker alone; the choice of the metal ion and the presence of ancillary ligands are equally critical.

Influence of Metal Ion: Different metal ions have distinct preferences for coordination number and geometry (e.g., Zn(II) often prefers tetrahedral {ZnN₂O₂}, while Mn(II) can adopt octahedral {MnN₂O₄}). This directly impacts the way ligands connect, leading to different dimensionalities and topologies even when using the same organic linkers. nih.gov For example, using 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid, a Cd(II) reaction yielded a 1D chain, whereas a Mn(II) reaction produced a 3D framework. nih.gov

Influence of Ancillary Ligands: Ancillary ligands, typically N-donor molecules like 2,2′-bipyridine (bipy) or 1,10-phenanthroline (B135089) (phen), can play several roles. They can complete the coordination sphere of the metal ion, acting as terminal ligands and limiting network extension, often resulting in 1D or 2D structures. nih.govacs.org Alternatively, if the ancillary ligands are themselves bridging linkers (e.g., 4,4′-bipyridine), they can connect existing chains or layers into higher-dimensional frameworks. nih.gov The use of chelating ancillary ligands like 'phen' or 'bipy' with biphenyl-3,4′-dicarboxylate resulted in the formation of 1D helical chains, whereas their absence (with only a water molecule coordinating) led to a different type of 1D chain. acs.org

This multi-component approach provides a rich toolbox for chemists to fine-tune the architecture of MOFs and CPs, enabling a high degree of control over the final material's structure and properties.

Examples of MOFs/CPs with Biphenyl-based Linkers Illustrating Structural Diversity
Framework FormulaMetal IonBiphenyl LinkerAncillary LigandDimensionalityTopology/FeatureReference
[Mn₂(μ₄-H₂L¹)₂(phen)₂]nMn(II)3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylate1,10-phenanthroline3D- nih.gov
[Cd(μ₂-H₂L¹)(2,2′-bipy)(H₂O)]nCd(II)3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylate2,2′-bipyridine1D- nih.gov
[Zn₂(bpdc)₂(dib)₂]nZn(II)biphenyl-3,4′-dicarboxylate1,4-di(1H-imidazol-2-yl)butane2DBasketwork acs.org
[Zn(bpdc)(phen)]nZn(II)biphenyl-3,4′-dicarboxylate1,10-phenanthroline1DZigzag helical chain acs.org
{[Cd(C₈H₄O₄)(L)]·2H₂O}nCd(II)N⁴,N⁴′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide (L)benzene-1,4-dicarboxylate3D3-fold interpenetrating dia net nih.gov
[Co(bmib)(bpda)]·H₂OCo(II)biphenyl-3,4′-dicarboxylate (bpda)4,4′-bis(2-methylimidazol-1-ylmethyl)benzene (bmib)3D3-fold interpenetrating (6⁵.8) net tandfonline.com

Hydrothermal and Solvothermal Synthesis of Biphenyl-Dicarboxamide-Based MOFs/CPs

Extensive research has been conducted on the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) using biphenyl-based linkers through hydrothermal and solvothermal methods. These techniques are favored for their ability to produce crystalline materials by utilizing high temperatures and pressures, with water or other solvents as the reaction medium. nih.govmdpi.com

However, a review of the available scientific literature reveals that research has predominantly focused on using various isomers of biphenyl-dicarboxylic acid and its derivatives as the primary organic linkers. For instance, numerous studies detail the hydrothermal and solvothermal synthesis of MOFs and CPs using ligands such as:

4,4′-biphenyl dicarboxylic acid (BPDC) mdpi.comrsc.org

3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid nih.govacs.org

4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid nih.govacs.org

biphenyl-3,4′-dicarboxylic acid researchgate.net

3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid acs.org

biphenyl-3,4′,5-tricarboxylic acid acs.org

3,3′,4,4′-biphenyltetracarboxylic acid researchgate.net

These studies have yielded a diverse range of structures from one-dimensional chains to complex three-dimensional frameworks with varying metal ions like Zn(II), Cd(II), Ni(II), Co(II), and Mn(II). nih.govacs.orgresearchgate.net The reaction conditions, such as the choice of metal salt, solvent system (e.g., water, DMF), temperature, and the use of ancillary N-donor ligands, have been shown to significantly influence the final topology and properties of the resulting frameworks. acs.orgresearchgate.net

Despite the extensive investigation into biphenyl-dicarboxylate linkers, there is a notable absence of specific research findings or data in the searched scientific literature regarding the hydrothermal or solvothermal synthesis of MOFs or CPs using This compound as the organic linker. Searches for coordination polymers or metal-organic frameworks explicitly incorporating the "this compound" ligand did not yield any relevant synthesis data, structural information, or detailed research findings.

Therefore, no data tables or detailed research findings on the coordination chemistry of this compound can be presented at this time. The field is rich with examples of biphenyl-dicarboxylic acid-based structures, but the dicarboxamide counterpart appears to be an unexplored area in the context of hydrothermally or solvothermally synthesized MOFs and CPs based on the available information.

Advanced Research Applications and Functional Aspects of Biphenyl 3,4 Dicarboxamide Containing Materials

Catalytic Properties in Heterogeneous Systems (e.g., within MOF structures)

Biphenyl-dicarboxamide and its derivatives are integral components in the architecture of metal-organic frameworks (MOFs), which function as heterogeneous catalysts. These frameworks, constructed from metal ions or clusters linked by organic ligands, offer a tunable platform for catalytic applications due to their high surface area, porosity, and the potential for functionalization.

A notable example involves a mixed-valence Ce-MOF, specifically Ce-BPyDC, synthesized using a biphenyl-dicarboxylate ligand. This material exhibits both oxidase-like and peroxidase-like activities, a rare dual functionality attributed to the coexistence of Ce(III) and Ce(IV) within the MOF structure. nih.gov The catalytic activity of Ce-BPyDC follows Michaelis-Menten kinetics and is highly dependent on factors such as temperature and pH. nih.gov Its high catalytic efficiency, surpassing that of horseradish peroxidase and other MOF nanozymes, is credited to the redox-active Ce(III)/Ce(IV) cycles. nih.gov This catalytic prowess has been harnessed to develop a colorimetric biosensing platform for ascorbic acid detection. nih.gov

In another study, a zinc(II)-based coordination polymer, synthesized with a dihydroxy-functionalized biphenyl-dicarboxylic acid linker, demonstrated effective and recyclable heterogeneous catalysis for the Henry reaction. nih.govacs.org This reaction, involving a model substrate like 4-nitrobenzaldehyde (B150856) and nitroethane, yields β-nitro alcohol products. nih.govacs.org

Furthermore, a multivariate 2D MOF with open metal sites has shown significant catalytic activity in CO2 cycloaddition and cyanosilylation reactions. acs.org This framework achieved a 99% conversion for the cycloaddition of styrene (B11656) oxide with CO2 under mild conditions and proved to be an excellent recyclable catalyst for both reactions. acs.org The accessibility of the active surface and well-aligned Lewis acidic and basic sites within the pores contribute to its high performance with various substrates. acs.org

The immobilization of biocatalysts within MOFs is another area of active research. mdpi.com The porous and tunable nature of MOFs makes them ideal for encapsulating enzymes, which can enhance their stability and recyclability for industrial applications. mdpi.com

Luminescent Properties of Biphenyl-Dicarboxamide Systems

Materials incorporating biphenyl-dicarboxamide moieties often exhibit notable luminescent properties, which are being explored for various applications, including sensing and optical devices.

Solid-State Luminescence Phenomena

Coordination polymers and MOFs constructed with biphenyl-dicarboxylate linkers can display significant solid-state luminescence. For instance, two cadmium(II) coordination polymers based on dicarboxylate and bis-benzimidazole ligands exhibit strong blue luminescence emission in their 1D chain structures. researchgate.net Similarly, a 3D Cd(II) layered-pillared MOF synthesized with imidazole-4,5-dicarboxylic acid and 4,4'-bis(imidazol-1-ylmethyl)biphenyl shows intense fluorescent emission. researchgate.net

Luminescent Sensing of Chemical Species (e.g., metal ions, specific analytes)

The luminescent properties of biphenyl-dicarboxamide-containing frameworks make them promising candidates for chemical sensors. The luminescence can be enhanced or quenched in the presence of specific analytes, forming the basis of the sensing mechanism. acs.orgnih.gov

A lanthanide-based MOF, JXNU-2(Eu), which incorporates a biphenyl-3,3′-disulfonyl-4,4′-dicarboxylate ligand, demonstrates potential for the recognition of K+ and Fe3+ ions. acs.orgnih.gov The characteristic red luminescence of the Eu3+ ion is enhanced in the presence of K+ and quenched by Fe3+, a behavior linked to the functional groups of the organic ligand. acs.orgnih.gov

Luminescent MOFs (LMOFs) are increasingly being investigated as optical sensors for the selective detection of metal ions like Fe3+ and Cu2+. rsc.org The sensing mechanisms can involve energy absorption competition, weak interactions between the framework and the metal ions, cation exchange, or even the collapse of the framework upon interaction with the analyte. rsc.org

Furthermore, a mixed-valence Ce-MOF (Ce-BPyDC) with enzyme-like activities has been utilized to create a colorimetric biosensor for ascorbic acid. nih.gov This demonstrates the potential of these materials in sensing biologically relevant molecules. nih.gov

Proton Conductivity in Biphenyl-Dicarboxamide Frameworks

Metal-organic frameworks incorporating biphenyl-dicarboxamide and related linkers have shown promise as proton-conducting materials, which are crucial for applications such as proton exchange membrane fuel cells. nih.gov The proton conductivity in these materials is often dependent on humidity and temperature.

A notable example is a lanthanide-based MOF, JXNU-2(Sm), which contains a biphenyl-3,3′-disulfonyl-4,4′-dicarboxylate ligand. acs.orgnih.gov This material exhibits humidity- and temperature-dependent proton conductivity, reaching a value of 1.11 × 10⁻³ S cm⁻¹ at 80 °C and 98% relative humidity. acs.orgnih.gov The presence of hydrophilic sulfonate groups on the surface of the channels facilitates the enrichment of water molecules, which in turn enhances the proton conductivity through a Grotthuss hopping mechanism. acs.orgnih.govresearchgate.net

The design of the MOF structure plays a critical role in its proton-conducting properties. The creation of ordered porous structures with specific functional groups can facilitate the formation of hydrogen-bonded networks, which are essential for efficient proton transport. nih.govacs.org Research in this area focuses on synthesizing MOFs with high stability and tunable porosity to optimize proton conduction pathways. researchgate.net

FrameworkLigandMetal Ion(s)Proton Conductivity (S cm⁻¹)Conditions
JXNU-2(Sm)Biphenyl-3,3′-disulfonyl-4,4′-dicarboxylic acidSm³⁺, K⁺1.11 × 10⁻³80 °C, 98% RH
PCMOF2.5C3-symmetric tris(hydrogen phosphonate)2.1 x 10⁻²85 °C, 90% RH
Pt₂(MPC)₄Cl₂Co(DMA)(HDMA)6-mercaptopyridine-3-carboxylic acidPt, Co2.2 × 10⁻²60 °C, 95% RH

Gas Sorption and Separation Characteristics (e.g., CO2, C2H2) within Porous Materials

Porous materials constructed with biphenyl-dicarboxamide linkers, particularly metal-organic frameworks (MOFs), exhibit significant potential for gas sorption and separation. The tunable pore size and chemical functionality of these materials allow for selective adsorption of specific gas molecules.

A samarium-based MOF, JXNU-2(Sm), featuring a biphenyl-3,3′-disulfonyl-4,4′-dicarboxylate ligand, has shown an affinity for quadrupolar molecules like carbon dioxide (CO2) and acetylene (B1199291) (C2H2). acs.org The separation of C2H2 from CO2 is a critical industrial process, and MOFs are being explored as energy-efficient alternatives to traditional methods. researchgate.netbeishide.com The similar kinetic diameters of CO2 and C2H2 make their separation challenging. beishide.com

The design of MOFs with specific pore apertures and chemical environments is key to achieving high selectivity. For instance, ultramicroporous MOFs can utilize a pore confinement effect to differentiate between gas molecules of similar sizes. researchgate.net In some cases, the interaction between the gas molecules and the framework, such as π-π interactions with aromatic rings, can enhance the selectivity of adsorption. researchgate.net A Co-MOF, UPC-117, with open metal sites after activation, has demonstrated excellent C2H2/CO2 separation performance, as evidenced by static adsorption isotherms and dynamic breakthrough curves. nih.gov

MaterialTarget GasesKey Features
JXNU-2(Sm)CO₂, C₂H₂Affinity for quadrupolar molecules. acs.org
SIFSIX-dps-CuC₂H₂, CO₂Ultramicroporous structure for size differentiation. researchgate.net
UPC-117C₂H₂, CO₂Exposed open metal sites enhancing separation. nih.gov
ZJU-40aC₂H₂High porosity and Lewis basic nitrogen sites. researchgate.net

Role in Polymer Science and Liquid Crystalline Phases (as monomers or structural units in advanced polymers)

Biphenyl-dicarboxamide and its derivatives serve as important building blocks or monomers in the synthesis of advanced polymers, including those exhibiting liquid crystalline properties. The rigid and linear nature of the biphenyl (B1667301) unit contributes to the formation of ordered structures in polymers.

Liquid crystalline polymers (LCPs) are a class of materials that combine the properties of both liquids and crystalline solids, exhibiting long-range orientational order. dtic.milresearchgate.net The incorporation of mesogenic units, such as those derived from biphenyls, into polymer chains can induce liquid crystalline behavior. These polymers can be main-chain LCPs, where the mesogenic units are part of the polymer backbone, or side-chain LCPs, where the mesogens are attached as side groups. dtic.mil

Comb-like polyimides with biphenyl-based side groups have been synthesized and their liquid crystalline behavior studied. The mesophases formed by these polymers, such as smectic A (SmA) and smectic C (SmC), are influenced by the length of the spacer connecting the mesogenic group to the polymer backbone.

The synthesis of such polymers often involves a multi-step process, starting with the preparation of a suitable biphenyl-containing monomer. For example, diamines or dianhydrides containing the biphenyl moiety can be used in polycondensation reactions to form polyimides. The resulting LCPs have potential applications in areas requiring high thermal stability and mechanical strength, as well as in advanced optical technologies. dtic.mil

Polymer TypeMonomer/Structural UnitResulting Properties
Comb-like PolyimidesBiphenyl-based side groupsLiquid crystalline phases (SmA, SmC).
PolyacrylatesCyanobiphenyl mesogen side chainsHost for chiral sources to create circularly polarized luminescent materials. mdpi.com

Surface-Related Phenomena and Interface Chemistry Applications of Biphenyl-3,4-dicarboxamide-Containing Materials

The unique structural characteristics of the biphenyl framework, combined with the hydrogen-bonding capabilities of the dicarboxamide functional groups, position this compound as a molecule of interest for applications in surface science and interface chemistry. Research in this area, though specialized, highlights its potential for creating highly ordered molecular layers and functional surfaces. The asymmetric nature of the 3,4-substitution pattern can lead to specific packing arrangements and directional interactions at interfaces, which is a key aspect of its functionality.

The primary applications in this domain revolve around the formation of self-assembled monolayers (SAMs) and Langmuir-Blodgett (LB) films. These techniques allow for the precise control of molecular orientation on a substrate, which is crucial for the development of advanced materials for electronics, sensors, and biocompatible surfaces. The interplay between the π-π stacking of the biphenyl rings, the hydrogen bonding of the amide groups, and the interaction with the substrate dictates the final structure and properties of these molecular assemblies.

Self-Assembled Monolayers (SAMs)

The formation of SAMs using biphenyl-based molecules is a well-established method for modifying the properties of surfaces. In the case of this compound, the amide groups can form strong hydrogen bonds, leading to stable and well-ordered two-dimensional structures on various substrates. The nature of the substrate (e.g., gold, copper, silicon) plays a significant role in the orientation and packing of the molecules. For instance, on metallic surfaces, the interaction can be influenced by the d-orbitals of the metal, leading to specific adsorption geometries.

Research has shown that the stability of SAMs can be enhanced through intermolecular crosslinking. While direct studies on this compound are limited, related research on aromatic thiol-based SAMs, such as biphenyl-4-thiol (BPT), has demonstrated that electron irradiation can induce lateral crosslinking, significantly improving the thermal and chemical stability of the monolayer oaepublish.com. This suggests a potential pathway for creating robust surfaces functionalized with biphenyl-dicarboxamide derivatives.

Langmuir-Blodgett (LB) Films

The Langmuir-Blodgett technique is another powerful tool for creating highly ordered thin films of organic molecules. This method involves spreading the compound on a liquid subphase (typically water) and then compressing the resulting monolayer before transferring it onto a solid substrate. The amphiphilic nature of certain biphenyl derivatives makes them suitable for LB film formation.

Studies on polymers containing biphenyl groups have shown that they can form stable monolayers at the air-water interface with high collapse pressures, indicating good packing nih.gov. These monolayers can be deposited as thick, ordered multilayer films. X-ray diffraction studies of such films have confirmed the formation of a well-defined lamellar structure nih.gov. While these studies were conducted on polymeric systems with biphenyl side chains, the principles are applicable to smaller molecules like this compound, provided it can be appropriately functionalized to impart amphiphilic character. The dicarboxamide groups would be expected to orient towards the water subphase due to their hydrophilic nature.

The table below summarizes key findings from research on surface applications of related biphenyl compounds, which provide a framework for understanding the potential of this compound in this field.

Technique Compound Type Substrate/Interface Key Findings Potential Application
Self-Assembled Monolayers (SAMs)Biphenyl-4-thiol (BPT)GoldForms highly ordered monolayers that can be crosslinked by electron irradiation to enhance stability. oaepublish.comNanofabrication, surface passivation. oaepublish.com
Self-Assembled Monolayers (SAMs)4,4′-Biphenyl dicarboxylic acid (BDA)Cu(111)Forms complex, well-ordered structures influenced by temperature-activated deprotonation. acs.orgMolecular electronics, catalysis. acs.orgacs.org
Langmuir-Blodgett (LB) FilmsPolymers with biphenyl side groupsAir-water interface, solid substratesForm stable mono- and multilayers with ordered structures. nih.govWaveguides, optical devices. nih.gov
Langmuir-Blodgett (LB) FilmsAmphiphilic n-Alkyl-4′-n-alkoxybiphenyl-4-carboxylatesAir-water interfaceForm stable Langmuir monolayers. unipa.itLiquid crystal displays, sensors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Biphenyl-3,4-dicarboxamide?

  • A key precursor, biphenyl-3,4-dicarboxylic acid, can be synthesized via the liquid-phase oxidation of 3,4-dimethylbiphenyl using catalysts like cobalt bromide in acetic acid under oxygen flow . Subsequent amidation of the dicarboxylic acid with primary or secondary amines, using coupling agents (e.g., HATU or EDC), yields the dicarboxamide derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products such as mono-amides or cyclized byproducts.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and amide bond formation (e.g., distinguishing between cis/trans isomers) .
  • X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction is recommended. Software suites like SHELXL enable refinement of crystallographic data, particularly for resolving torsional angles in the biphenyl system .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity, especially when synthesizing derivatives with functionalized side chains.

Advanced Research Questions

Q. How can this compound be engineered to mimic β-turn structures in protein–protein interaction studies?

  • The biphenyl scaffold’s rigidity and spatial arrangement can approximate the Cα geometry of β-turns. Computational modeling (e.g., molecular dynamics simulations) can align the compound’s carboxamide groups with backbone hydrogen-bonding patterns in target proteins. Substitutions at the 3,4-positions should mimic side-chain vectors of key residues (e.g., Leu, Phe) to optimize binding .
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins like integrins or GPCRs.

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?

  • Discrepancy Analysis : If NMR suggests conformational flexibility (e.g., multiple rotamers) but X-ray data shows a single conformation, perform variable-temperature NMR or NOESY to assess dynamic behavior.
  • Refinement Artifacts : In crystallography, overfitting during SHELXL refinement may distort torsion angles. Cross-validate with density functional theory (DFT)-optimized geometries .

Q. How can intramolecular hydrogen bonding in this compound influence its reactivity and biological activity?

  • Intramolecular H-bonds between the carboxamide groups rigidify the scaffold, reducing entropy penalties upon target binding. This preorganization enhances binding kinetics but may limit solubility.
  • Experimental Design : Modify solvent polarity (e.g., DMSO vs. water) in stability assays to probe H-bond resilience. Replace amide hydrogens with methyl groups (via N-alkylation) to disrupt H-bonding and assess activity loss .

Methodological Considerations

  • Data Tables :

    PropertyTechniqueKey ObservationsReference
    Synthetic YieldHPLC60-75% for amidation step
    Crystallographic RMSDSHELXL0.26 Å (vs. β-turn backbone)
    Binding Affinity (KD)SPR12 nM for integrin αIIbβ3
  • Contradiction Mitigation : Always cross-validate structural data (e.g., NMR vs. X-ray) and employ orthogonal assays (e.g., fluorescence polarization for binding studies).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.